molecular formula C12H16ClN B149966 3-(4-Chlorobenzyl)-piperidine CAS No. 136422-52-1

3-(4-Chlorobenzyl)-piperidine

Cat. No. B149966
CAS RN: 136422-52-1
M. Wt: 209.71 g/mol
InChI Key: VEVHEHZAQHSNBX-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research as a precursor for the synthesis of various compounds that have potential therapeutic applications.

Scientific Research Applications

Dopamine Receptor Ligand

The compound 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, a derivative of 3-(4-Chlorobenzyl)-piperidine, has been identified as a ligand with moderate affinity for the human dopamine D4 (hD4) receptor. This ligand shows selectivity over the human D2 (hD2) receptors. Its structure-activity relationships indicate that the 4-substituted piperidine is optimal for hD4 affinity and selectivity. This research highlights its potential as a nanomolar antagonist at hD4 receptors with significant selectivity over other dopamine receptors, suggesting applications in neuropharmacology and possibly in the treatment of disorders associated with dopamine receptor dysfunction (Rowley et al., 1997).

Dipeptidyl Peptidase II Inhibitors

Gamma-amino substitution with arylalkyl groups, such as a 2-chlorobenzyl moiety, in the context of this compound analogs, resulted in highly potent and selective dipeptidyl peptidase II (DPP II) inhibitors. One such compound displayed an IC(50) of 0.23 nM, indicating its potential in therapeutic applications where DPP II inhibition is beneficial (Senten et al., 2004).

Crystal Structure Analysis

Studies on the crystal and molecular structure of related piperidine compounds, such as 4-carboxypiperidinium chloride, provide valuable insights into the conformational dynamics of these molecules. Such studies are crucial for understanding the chemical and pharmacological properties of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Antagonist of hD4 Receptors

Research into the structural modifications of this compound derivatives led to the discovery of compounds with antagonist properties at human dopamine D4 receptors. These findings are significant for the development of new therapeutic agents targeting hD4 receptors (Le Bourdonnec et al., 2006).

Antimicrobial Activity

Piperidine derivatives, including those related to this compound, have shown promising results in antimicrobial activity. For instance, certain compounds displayed significant activities against various bacterial and fungal strains, highlighting their potential as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This interaction could result in changes to the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

For example, indole derivatives have been found to affect numerous biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions could include a wide range of cellular responses, depending on the specific pathways involved.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that 3-(4-chlorobenzyl)-piperidine may also have diverse effects at the molecular and cellular levels . For instance, one compound with a similar structure showed potent anticancer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, temperature, and more. For instance, the reactivity of benzylic halides, which are structurally similar to this compound, can be influenced by the surrounding environment .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For instance, the safety data sheet for “4-Chlorobenzyl alcohol” indicates that it is flammable and that it may cause skin and eye irritation .

Future Directions

The development of new compounds often involves the design and synthesis of molecular hybrids. For example, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed and synthesized for their potential antibacterial properties .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHEHZAQHSNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395859
Record name 3-(4-Chlorobenzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136422-52-1
Record name 3-(4-Chlorobenzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-chlorophenyl)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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